4-(1-heptyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate precursors such as amino acids or lactams.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of heptanoic acid or heptanone derivatives.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzodiazole derivatives exert their effects by binding to specific receptors or enzymes, modulating their activity. The heptyl chain and pyrrolidinone ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazole derivative with anxiolytic and sedative properties.
Clonazepam: Another benzodiazole derivative used as an anticonvulsant.
Lorazepam: A benzodiazole derivative with anxiolytic and sedative effects.
Uniqueness
4-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to the presence of the heptyl chain and pyrrolidinone ring, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C25H31N3O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(1-heptylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H31N3O/c1-3-4-5-6-11-16-27-23-15-10-8-13-21(23)26-25(27)20-17-24(29)28(18-20)22-14-9-7-12-19(22)2/h7-10,12-15,20H,3-6,11,16-18H2,1-2H3 |
InChI Key |
NYMUWOBSNFRPBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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